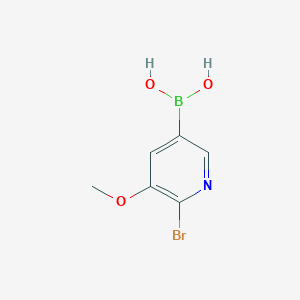
2-Bromo-3-methoxypyridine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxypyridine-5-boronic acid is a chemical compound that is used as a building block in organic synthesis . It has a molecular formula of C6H7BBrNO3 .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxypyridine-5-boronic acid consists of a pyridine ring with a bromine atom at the 2-position, a methoxy group at the 3-position, and a boronic acid group at the 5-position .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Molecular Engineering
2-Bromo-3-methoxypyridine-5-boronic acid is a versatile compound used in the synthesis and modification of various chemical structures. Its role is pivotal in the development of complex molecules through cross-coupling reactions, such as Suzuki reactions, which are fundamental in creating new compounds for further research and potential application in materials science, pharmaceuticals, and more. For example, the Suzuki reaction of 5-bromo-2-fluoro-3-pyridylboronic acid with aryl iodides yields monosubstituted 5-bromo-2-fluoropyridines, demonstrating the utility of boronic acid derivatives in synthesizing substituted pyridines (Sutherland & Gallagher, 2003). Similarly, boronic acid derivatives have been shown to facilitate the synthesis of novel bifunctional catalysts, indicating their significance in catalysis research (Arnold et al., 2008).
Sensor Development and Analytical Chemistry
Boronic acid derivatives, including 2-Bromo-3-methoxypyridine-5-boronic acid, play a crucial role in the development of sensors and analytical methods. Their unique ability to interact with various analytes makes them ideal for creating sensitive and selective detection systems. An example is the utilization of boronic acid derivatives for the fluorescent detection and analysis of biologically active molecules, showcasing their potential in environmental monitoring and biomedical diagnostics. The study of fluorescence quenching by boronic acid derivatives in different solvents provides insights into their properties and applications in sensor design (Melavanki, 2018).
Material Science and Polymer Chemistry
In material science and polymer chemistry, 2-Bromo-3-methoxypyridine-5-boronic acid derivatives contribute to the development of new materials with tailored properties. They are used in modifying polymers and creating supramolecular structures, demonstrating the material's adaptability and functionality. The reversible formation of a planar chiral ferrocenylboroxine illustrates the use of boronic acid derivatives in constructing complex molecular architectures with potential applications in catalysis, electronic materials, and more (Thilagar et al., 2011).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
(6-bromo-5-methoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWDNGPSBFKVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxypyridine-5-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

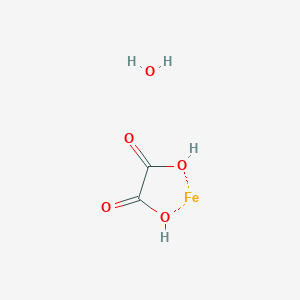
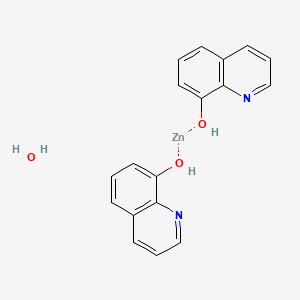
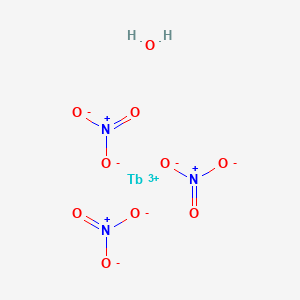
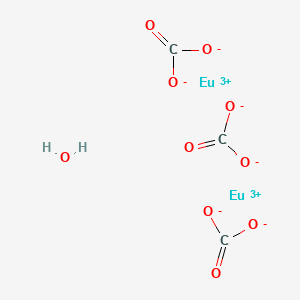
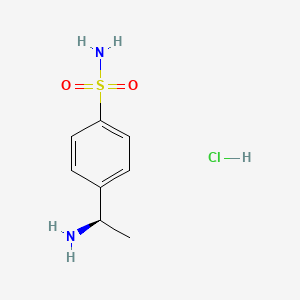
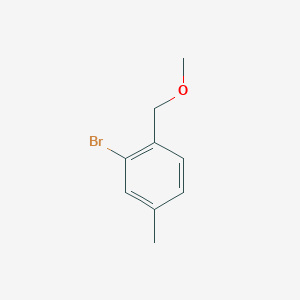

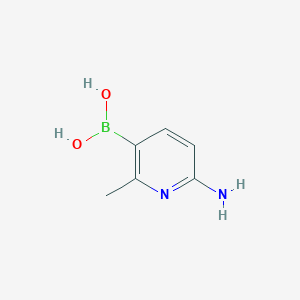
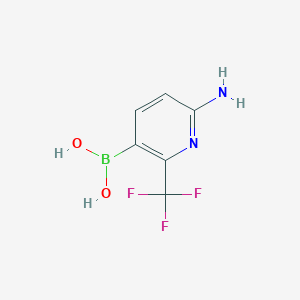
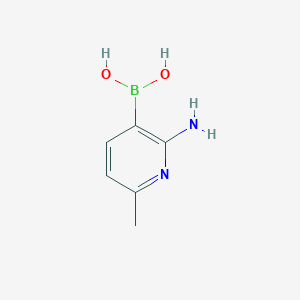
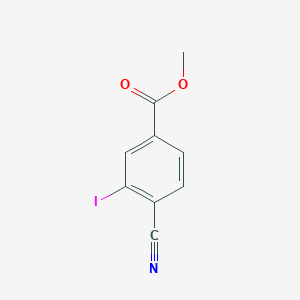
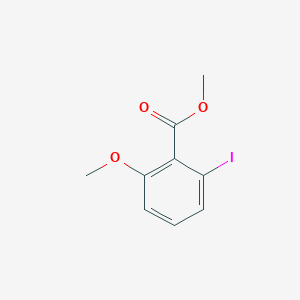

![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)